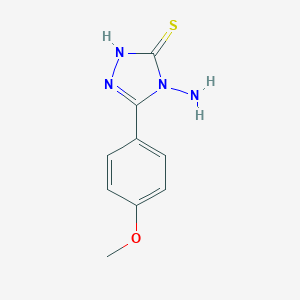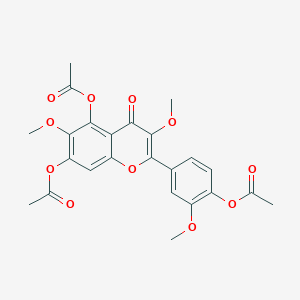
3,4-Dimethylphenylthioethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethylphenylthioethanol is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and a thioethanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylphenylthioethanol typically involves the reaction of 3,4-dimethylphenylthiol with ethylene oxide under basic conditions. The reaction proceeds as follows: [ \text{3,4-Dimethylphenylthiol} + \text{Ethylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may involve continuous flow reactors to ensure consistent product quality.
Types of Reactions:
-
Oxidation: this compound can undergo oxidation to form the corresponding sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid. [ \text{this compound} + \text{Oxidizing agent} \rightarrow \text{Sulfoxide/Sulfone} ]
-
Reduction: The compound can be reduced to form the corresponding thiol. Reducing agents such as lithium aluminum hydride can be used. [ \text{this compound} + \text{Reducing agent} \rightarrow \text{3,4-Dimethylphenylthiol} ]
-
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other nucleophiles. [ \text{this compound} + \text{Nucleophile} \rightarrow \text{Substituted product} ]
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: 3,4-Dimethylphenylthiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethylphenylthioethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism by which 3,4-Dimethylphenylthioethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thioethanol group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl ring with methyl substitutions can enhance the compound’s binding affinity and specificity towards certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Phenylthioethanol: Lacks the methyl groups, resulting in different chemical and biological properties.
3,4-Dimethylphenol: Lacks the thioethanol group, affecting its reactivity and applications.
4-Methylphenylthioethanol: Has only one methyl group, leading to variations in its chemical behavior and applications.
Uniqueness: 3,4-Dimethylphenylthioethanol is unique due to the presence of both the thioethanol group and the two methyl groups on the phenyl ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenyl)sulfanylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-8-3-4-10(7-9(8)2)12-6-5-11/h3-4,7,11H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLKXJDHOQHDHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SCCO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B177905.png)


